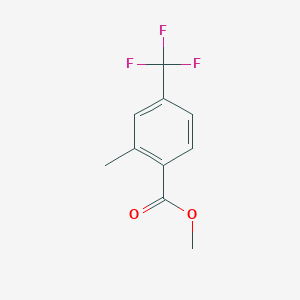

Methyl 2-methyl-4-(trifluoromethyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-(trifluoromethyl)benzoate” is an organic compound with the molecular formula CF3C6H4CO2CH3 . It is an ester and is used as a building block in organic synthesis .

Molecular Structure Analysis

The InChI code for “Methyl 4-(trifluoromethyl)benzoate” is 1S/C9H7F3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5H,1H3 . The SMILES string is COC(=O)c1ccc(cc1)C(F)(F)F .Physical And Chemical Properties Analysis

“Methyl 4-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a molecular weight of 204.15 . The compound has a refractive index of 1.451 (lit.) . It has a boiling point of 94-95 °C/21 mmHg (lit.) and a melting point of 13-14 °C (lit.) . The density of the compound is 1.268 g/mL at 25 °C (lit.) .科学的研究の応用

Hydrolysis and Saponification

Methyl 2-methyl-4-(trifluoromethyl)benzoate can undergo hydrolysis and saponification in water and alkaline solutions at high temperatures. This process is part of a green, solvent-free procedure that enables partial hydrolysis or quantitative saponification of sterically hindered and p-substituted methyl benzoates. This method has been shown to effectively hydrolyze the trifluoromethyl group to a carboxylic acid in methyl p-trifluoromethylbenzoate (Alemán, Boix, & Poliakoff, 1999).

Interaction with Sulfur Tetrafluoride

The interaction of methyl benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been investigated. In this context, methyl benzoates undergo a series of transformations, leading to various fluorine-containing compounds. These studies contribute to understanding the reactivity of methyl benzoates under specific conditions (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Synthesis of Trifluoromethoxylated Compounds

Methyl 2-methyl-4-(trifluoromethyl)benzoate can be used in the synthesis of trifluoromethoxylated aromatic compounds. This is significant for pharmaceutical and agrochemical industries, as these compounds often exhibit desirable pharmacological and biological properties. The synthesis process involves user-friendly protocols employing Togni reagent II, demonstrating its applicability in creating a broad spectrum of ortho-trifluoromethoxylated aniline derivatives (Feng & Ngai, 2016).

As a Novel Acaricide

The compound has been identified as a novel acaricide, commonly named amidoflumet. Its structure and properties have been studied, highlighting its potential in pest control applications (Kimura & Hourai, 2005).

Safety And Hazards

特性

IUPAC Name |

methyl 2-methyl-4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-5-7(10(11,12)13)3-4-8(6)9(14)15-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOAGPKBALLMMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-4-(trifluoromethyl)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)

![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)